Bromo-chloro-acetic acid ethyl ester
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Overview
Description
Bromo-chloro-acetic acid ethyl ester is an organic compound with the molecular formula C4H6BrClO2. It is an ester derivative of bromo-chloro-acetic acid and is used in various chemical reactions and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-chloro-acetic acid ethyl ester can be synthesized through the esterification of bromo-chloro-acetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The excess acid is removed by washing, and the ester is purified through distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: Bromo-chloro-acetic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form bromo-chloro-acetic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with new functional groups.
Hydrolysis: Bromo-chloro-acetic acid and ethanol.
Reduction: Bromo-chloro-ethanol.
Scientific Research Applications
Bromo-chloro-acetic acid ethyl ester is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bromo-chloro-acetic acid ethyl ester involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo hydrolysis to release bromo-chloro-acetic acid, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of both bromine and chlorine atoms, which can undergo substitution reactions .
Comparison with Similar Compounds
Ethyl bromoacetate: Similar in structure but lacks the chlorine atom.
Ethyl chloroacetate: Similar in structure but lacks the bromine atom.
Bromoacetic acid ethyl ester: Similar but without the chlorine atom.
Uniqueness: Bromo-chloro-acetic acid ethyl ester is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical reactions. This dual halogenation makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
ethyl 2-bromo-2-chloroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrClO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKCSLROOSHJSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00519804 |
Source
|
Record name | Ethyl bromo(chloro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00519804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22524-32-9 |
Source
|
Record name | Ethyl bromo(chloro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00519804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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